molecular formula C16H19N7 B4484887 2,7-Dimethyl-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine

2,7-Dimethyl-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B4484887
M. Wt: 309.37 g/mol
InChI Key: MDGYPLKCHYZTSR-UHFFFAOYSA-N
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Description

2,7-Dimethyl-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its fused triazole and pyrimidine rings, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethyl-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the oxidative cyclization of pyrimidinylhydrazones. One common method employs iodobenzene diacetate (IBD) as the oxidizing agent in dichloromethane, leading to the formation of triazolopyrimidine derivatives . The reaction conditions are generally mild, and the yields are moderate to high.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethyl-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like IBD.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

    Cyclization: The formation of the triazolopyrimidine ring itself is a result of cyclization reactions.

Common Reagents and Conditions

    Oxidizing Agents: Iodobenzene diacetate (IBD) is commonly used.

    Solvents: Dichloromethane is frequently employed as the solvent for these reactions.

Major Products

The major products of these reactions are typically various derivatives of triazolopyrimidines, which can be further functionalized for specific applications.

Scientific Research Applications

2,7-Dimethyl-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-Dimethyl-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it can act as an antagonist for adenosine receptors, modulating various physiological pathways . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Dimethyl-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific structural features, such as the fused triazole and pyrimidine rings, and its potential for diverse biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

2,7-dimethyl-6-(2-piperidin-1-ylpyrimidin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7/c1-11-13(10-18-16-19-12(2)21-23(11)16)14-6-7-17-15(20-14)22-8-4-3-5-9-22/h6-7,10H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGYPLKCHYZTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)C)C3=NC(=NC=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,7-Dimethyl-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine
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2,7-Dimethyl-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine
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2,7-Dimethyl-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine
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2,7-Dimethyl-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine
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2,7-Dimethyl-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 6
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2,7-Dimethyl-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine

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